molecular formula C19H26N4O4S B2728764 4-cyclobutyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2319639-48-8

4-cyclobutyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B2728764
CAS No.: 2319639-48-8
M. Wt: 406.5
InChI Key: YNVIJGMCXKPWOV-UHFFFAOYSA-N
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Description

4-cyclobutyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique combination of functional groups, including a cyclobutylpyrimidine moiety, a piperidine ring, and a sulfonyl group, which contribute to its potential pharmacological properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the Cyclobutylpyrimidine Moiety: This can be achieved through cyclization reactions involving appropriate starting materials.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Isoxazole Ring: This step may involve cyclization reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-cyclobutyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine would depend on its specific biological target. Generally, compounds with similar structures may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function.

    Affecting Cellular Pathways: Influencing signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-cyclobutyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine: can be compared with other isoxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

4-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S/c1-13-19(14(2)27-22-13)28(24,25)23-8-6-15(7-9-23)11-26-18-10-17(20-12-21-18)16-4-3-5-16/h10,12,15-16H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVIJGMCXKPWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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